molecular formula C12H11ClN2O B13474539 5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one

5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13474539
M. Wt: 234.68 g/mol
InChI Key: XQBUCLWQYIVPHD-UHFFFAOYSA-N
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Description

5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with an amino group and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent reduction to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 5-Amino-1-[(3-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide
  • 5-Amino-1-[(3-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
  • 5-Amino-1-[(3-chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Comparison: Compared to these similar compounds, 5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one is unique due to its pyridinone core, which imparts different chemical and biological properties.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]pyridin-2-one

InChI

InChI=1S/C12H11ClN2O/c13-10-3-1-2-9(6-10)7-15-8-11(14)4-5-12(15)16/h1-6,8H,7,14H2

InChI Key

XQBUCLWQYIVPHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)N

Origin of Product

United States

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